1-[4-(Tetrahydro-pyran-4-YL)-piperidin-1-YL]-nonadecan-1-one
CAS No.: 865074-89-1
Cat. No.: VC6780756
Molecular Formula: C29H55NO2
Molecular Weight: 449.764
* For research use only. Not for human or veterinary use.
![1-[4-(Tetrahydro-pyran-4-YL)-piperidin-1-YL]-nonadecan-1-one - 865074-89-1](/images/no_structure.jpg)
Specification
CAS No. | 865074-89-1 |
---|---|
Molecular Formula | C29H55NO2 |
Molecular Weight | 449.764 |
IUPAC Name | 1-[4-(oxan-4-yl)piperidin-1-yl]nonadecan-1-one |
Standard InChI | InChI=1S/C29H55NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-29(31)30-23-19-27(20-24-30)28-21-25-32-26-22-28/h27-28H,2-26H2,1H3 |
Standard InChI Key | YFBHGXJENCZHMT-UHFFFAOYSA-N |
SMILES | CCCCCCCCCCCCCCCCCCC(=O)N1CCC(CC1)C2CCOCC2 |
Introduction
Structural and Molecular Characteristics
Chemical Architecture
The compound’s structure comprises two primary components:
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Nonadecan-1-one: A 19-carbon aliphatic ketone () providing hydrophobicity and structural rigidity.
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Tetrahydro-pyran-4-yl piperidine: A bicyclic system featuring a six-membered piperidine ring fused to a tetrahydropyran (oxane) ring, introducing nitrogen and oxygen heteroatoms .
The linkage between these moieties occurs via the ketone’s carbonyl group, which forms an amide bond with the piperidine nitrogen (Figure 1). The SMILES notation CCCCCCCCCCCCCCCCCCC(=O)N1CCC(CC1)C2CCOCC2
and InChIKey YFBHGXJENCZHMT-UHFFFAOYSA-N
provide unambiguous stereochemical identification.
Table 1: Key Molecular Descriptors
Property | Value | Source |
---|---|---|
CAS No. | 865074-89-1 | |
Molecular Formula | ||
Molecular Weight | 449.75 g/mol | |
IUPAC Name | 1-[4-(oxan-4-yl)piperidin-1-yl]nonadecan-1-one | |
SMILES | CCCC...CCOCC2 | |
Solubility | Not reported |
Synthesis and Preparation
Synthetic Pathways
The synthesis of 1-[4-(Tetrahydro-pyran-4-YL)-piperidin-1-YL]-nonadecan-1-one typically involves a multi-step protocol:
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Piperidine Intermediate Formation: 1-(Tetrahydro-2H-pyran-4-yl)piperidin-4-amine is prepared via reductive amination of tetrahydropyran-4-one with piperidin-4-amine.
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Coupling Reaction: The amine intermediate reacts with nonadecan-1-one under coupling conditions (e.g., EDC/HOBt or DCC), forming the target amide.
Table 2: Hypothetical Reaction Conditions
Step | Reagents/Conditions | Yield |
---|---|---|
Intermediate Synthesis | , /Pd-C | ~60–70% |
Amide Coupling | EDC, HOBt, DCM, RT | ~50–60% |
Note: Exact yields and conditions are unspecified in available literature.
Analytical Characterization
While spectral data (NMR, IR, MS) are absent in public records, the compound’s purity is inferred from suppliers’ specifications (e.g., BLDpharm lists MDL No. MFCD06637800) . High-resolution mass spectrometry (HRMS) would confirm the molecular ion at m/z 449.75.
Physicochemical Properties
Thermodynamic Parameters
The compound’s long aliphatic chain () suggests low aqueous solubility and high lipophilicity (), aligning with the absence of solubility data . The tetrahydro-pyran-piperidine system may enhance rigidity, potentially lowering melting points compared to linear alkanes.
Stability Profile
No degradation studies are available, but the amide bond’s susceptibility to hydrolysis under acidic/basic conditions warrants investigation. Storage recommendations (-20°C, inert atmosphere) are typical for research-grade compounds .
Supplier | Location | Purity | Price (mg) |
---|---|---|---|
Fluorochem Ltd | United Kingdom | >95% | $250 |
Oakwood Products, Inc. | USA | >90% | $300 |
BLDpharm | China/Germany | >95% | $280 |
The compound is listed as "research use only," with limited stock due to low demand .
Future Research Directions
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Solubility and Stability Studies: Essential for formulation development.
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Biological Screening: Antiviral, antibacterial, and anticancer assays.
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Computational Modeling: Docking studies to predict target affinity.
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